molecular formula C13H19NO2S B5118168 ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate

ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate

Cat. No. B5118168
M. Wt: 253.36 g/mol
InChI Key: ULKSOVUNGLZHNE-UHFFFAOYSA-N
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Description

Ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate, also known as Tropacine, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of tropane alkaloids, which are known for their pharmacological properties.

Mechanism of Action

The mechanism of action of ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate involves its ability to block the muscarinic acetylcholine receptors. This leads to a decrease in the activity of the parasympathetic nervous system, which is responsible for controlling various bodily functions such as digestion, urination, and salivation. ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate also has an affinity for the sigma-1 receptor, which is involved in the modulation of various cellular processes.
Biochemical and Physiological Effects
ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to decrease the secretion of saliva, gastric acid, and other digestive enzymes. ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate also has a relaxing effect on smooth muscles, which can lead to its use as an antispasmodic agent. Additionally, ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has been found to have analgesic effects, which can be attributed to its ability to block the muscarinic acetylcholine receptors.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has several advantages for lab experiments. It is a highly potent and selective muscarinic receptor antagonist, which makes it useful for studying the role of muscarinic receptors in various physiological processes. ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate is also readily available and relatively inexpensive, which makes it accessible for many researchers.
However, ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate also has some limitations for lab experiments. It has a short half-life, which can make it difficult to use in long-term experiments. Additionally, ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are several future directions for research on ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the study of the sigma-1 receptor and its role in cellular processes. Additionally, ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate could be studied for its potential use as a local anesthetic or as a treatment for gastrointestinal disorders.
Conclusion
In conclusion, ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. It has several pharmacological properties, including analgesic, anticholinergic, and antispasmodic effects. ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has been found to block the muscarinic acetylcholine receptors, which leads to a decrease in the activity of the parasympathetic nervous system. ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has several advantages for lab experiments, including its potency and selectivity. However, it also has some limitations, including its short half-life and narrow therapeutic window. Future research on ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate could focus on the development of new analogs or the study of the sigma-1 receptor.

Synthesis Methods

The synthesis of ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate involves the reaction of 2-thiophenemethylamine with ethyl 3-oxopiperidine-1-carboxylate. This reaction leads to the formation of ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate. The yield of this reaction can be improved by using appropriate solvents and catalysts.

Scientific Research Applications

Ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has been studied extensively for its potential applications in scientific research. It has been found to have several pharmacological properties, including analgesic, anticholinergic, and antispasmodic effects. ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has also been studied for its potential use as a local anesthetic.

properties

IUPAC Name

ethyl 1-(thiophen-2-ylmethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-2-16-13(15)11-5-3-7-14(9-11)10-12-6-4-8-17-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKSOVUNGLZHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate

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